molecular formula C25H30O4 B10862002 (2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid

(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid

Cat. No.: B10862002
M. Wt: 394.5 g/mol
InChI Key: UDFCYQOJPMKLMT-QHCPKHFHSA-N
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Description

BDM-2 is a chemical compound known for its potent inhibitory effects on HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. This compound is classified as an allosteric inhibitor, specifically targeting the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75) protein. BDM-2 has shown significant antiviral activity, making it a promising candidate for further research and development in the field of antiretroviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDM-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of BDM-2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent product quality and yield, with careful monitoring of reaction conditions and purification steps. The final product is subjected to rigorous testing to confirm its chemical identity and purity before being released for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

BDM-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BDM-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving BDM-2 depend on the specific reaction conditions and reagents used. These products can include various derivatives of BDM-2 with modified functional groups, which may have different biological activities and properties .

Scientific Research Applications

BDM-2 has a wide range of scientific research applications, including:

    Chemistry: BDM-2 is used as a tool compound to study the mechanisms of HIV-1 integrase inhibition and to develop new antiretroviral drugs.

    Biology: Researchers use BDM-2 to investigate the role of HIV-1 integrase in viral replication and to explore potential therapeutic targets.

    Medicine: BDM-2 is being studied for its potential use in antiretroviral therapy to treat HIV infections. Its ability to inhibit HIV-1 integrase makes it a promising candidate for combination therapy with other antiretroviral drugs.

    Industry: BDM-2 is used in the development of diagnostic assays and screening tools for HIV research

Mechanism of Action

BDM-2 exerts its effects by binding to the allosteric site of HIV-1 integrase, preventing the enzyme from interacting with the lens epithelium-derived growth factor (LEDGF/p75) protein. This interaction is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this interaction, BDM-2 effectively blocks the replication of the virus. The molecular targets and pathways involved in this mechanism include the catalytic core domain of HIV-1 integrase and the integrase-binding domain of LEDGF/p75 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BDM-2

BDM-2 is unique in its specific targeting of the HIV-1 integrase-LEDGF/p75 interaction, which distinguishes it from other integrase inhibitors that target different sites on the enzyme. This unique mechanism of action provides a distinct advantage in overcoming resistance to other classes of antiretroviral drugs and offers potential for use in combination therapies .

Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methylphenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C25H30O4/c1-15-7-11-19(16-8-9-16)22(21(15)23(24(26)27)29-25(2,3)4)18-10-12-20-17(14-18)6-5-13-28-20/h7,10-12,14,16,23H,5-6,8-9,13H2,1-4H3,(H,26,27)/t23-/m0/s1

InChI Key

UDFCYQOJPMKLMT-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)[C@@H](C(=O)O)OC(C)(C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)C(C(=O)O)OC(C)(C)C

Origin of Product

United States

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